molecular formula C21H17N3O4S B2582186 5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689754-88-9

5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2582186
CAS No.: 689754-88-9
M. Wt: 407.44
InChI Key: YDJMSRFLGWXQNE-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The research has focused on the development of efficient methods for synthesizing a variety of thieno[2,3-d]pyrimidine derivatives, highlighting the chemical versatility and potential for generating compounds with diverse biological activities. For instance, an efficient synthesis method for furo[2,3-d]pyrimidine derivatives involves a one-pot, three-component condensation reaction in water, demonstrating an environment-friendly approach to creating these compounds with high yields (Shaabani, Teimouri, & Bijanzadeh, 2002).

Potential Biological Activities

  • The search for novel antibacterials has led to the synthesis and evaluation of thieno[2,3-d]pyrimidin-2,4(1H,3H)-dione derivatives. Preliminary antimicrobial activity studies have revealed moderate activity against various bacterial strains, suggesting these compounds as promising candidates for further investigation in the quest for new antibacterial agents (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-nitrobenzaldehyde with 5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a suitable catalyst to form the intermediate Schiff base. The Schiff base is then reduced to the final product using a reducing agent such as sodium borohydride or lithium aluminum hydride." "Starting Materials": [ "5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "4-nitrobenzaldehyde", "Catalyst (e.g. p-toluenesulfonic acid)" ], "Reaction": [ "Step 1: Dissolve 5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and 4-nitrobenzaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture and stir at room temperature for several hours.", "Step 3: Monitor the reaction progress using TLC or other suitable analytical techniques.", "Step 4: Once the reaction is complete, isolate the Schiff base intermediate by filtration or other suitable methods.", "Step 5: Dissolve the Schiff base intermediate in a suitable solvent (e.g. ethanol).", "Step 6: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir at room temperature for several hours.", "Step 7: Monitor the reaction progress using TLC or other suitable analytical techniques.", "Step 8: Once the reaction is complete, isolate the final product by filtration or other suitable methods.", "Step 9: Purify the final product using recrystallization or other suitable methods." ] }

CAS No.

689754-88-9

Molecular Formula

C21H17N3O4S

Molecular Weight

407.44

IUPAC Name

5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H17N3O4S/c1-13-14(2)29-20-18(13)19(25)23(16-6-4-3-5-7-16)21(26)22(20)12-15-8-10-17(11-9-15)24(27)28/h3-11H,12H2,1-2H3

InChI Key

YDJMSRFLGWXQNE-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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